Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride
Overview
Description
Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential therapeutic effects and is commonly used in medical and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of piperazine derivatives often employs solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in manufacturing processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the epidermal growth factor receptor (EGFR) pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
Uniqueness
Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and therapeutic potential. Its ability to interact with various molecular targets makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methyl 4-[(2-piperazin-1-ylacetyl)amino]benzoate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3.2ClH/c1-20-14(19)11-2-4-12(5-3-11)16-13(18)10-17-8-6-15-7-9-17;;/h2-5,15H,6-10H2,1H3,(H,16,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVROPQSCQXPFCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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